molecular formula C21H30O4 B15293201 (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B15293201
M. Wt: 346.5 g/mol
InChI Key: YSDPRXJNHURPOZ-SJORKVTESA-N
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Description

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexene ring substituted with a carboxylic acid group, a dimethoxyphenyl group, and a pentyl chain, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an alkyl group to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a suitable catalyst like aluminum chloride.

    Addition of the pentyl chain: This step may involve a Grignard reaction or another alkylation method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Acid chlorides, esters.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of substituted cyclohexene derivatives on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2,6-dimethoxyphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Lacks the pentyl chain, which may affect its chemical properties and biological activity.

    (1R,2S)-2-(4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Lacks the methoxy groups, which may influence its reactivity and interactions with biological targets.

Uniqueness

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the dimethoxyphenyl group and the pentyl chain, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H30O4/c1-5-6-7-8-15-12-18(24-3)20(19(13-15)25-4)17-11-14(2)9-10-16(17)21(22)23/h11-13,16-17H,5-10H2,1-4H3,(H,22,23)/t16-,17+/m1/s1

InChI Key

YSDPRXJNHURPOZ-SJORKVTESA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC)[C@H]2C=C(CC[C@H]2C(=O)O)C)OC

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=O)O)C)OC

Origin of Product

United States

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